![molecular formula C11H10BrF3 B13467812 1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13467812.png)
1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene is an organic compound with the molecular formula C10H8BrF3 It is a derivative of benzene, where a bromine atom and a trifluoromethylcyclobutyl group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene typically involves the bromination of 3-[1-(trifluoromethyl)cyclobutyl]benzene. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques like column chromatography or recrystallization ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclobutyl derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Coupling: Palladium catalysts (Pd) with boronic acids in the presence of bases like potassium carbonate (K2CO3) in aqueous or alcoholic solvents.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of cyclobutyl derivatives.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound may act as an electrophile in substitution reactions or as a ligand in coordination chemistry, forming stable complexes with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-(trifluoromethyl)benzene: Similar structure but lacks the cyclobutyl group.
3-Bromo-1-(trifluoromethyl)cyclobutane: Similar structure but lacks the benzene ring.
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but with the bromine and trifluoromethyl groups in different positions.
Uniqueness
1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene is unique due to the presence of both a bromine atom and a trifluoromethylcyclobutyl group on the benzene ring
Propiedades
Fórmula molecular |
C11H10BrF3 |
|---|---|
Peso molecular |
279.10 g/mol |
Nombre IUPAC |
1-bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene |
InChI |
InChI=1S/C11H10BrF3/c12-9-4-1-3-8(7-9)10(5-2-6-10)11(13,14)15/h1,3-4,7H,2,5-6H2 |
Clave InChI |
MGWZEHKKPPRIKT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=CC(=CC=C2)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-[(3-azidopropyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13467734.png)
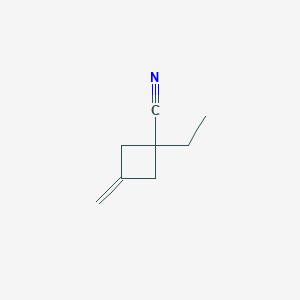
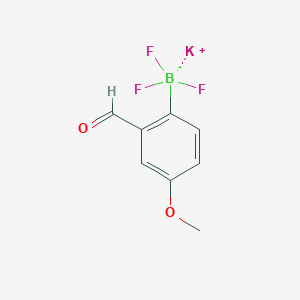
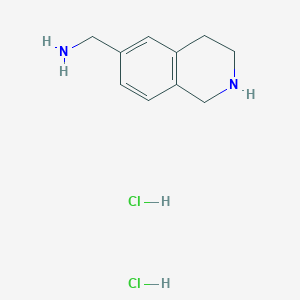
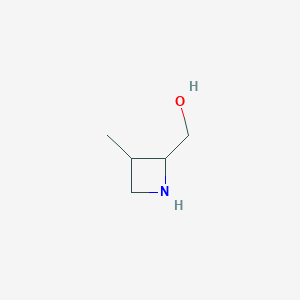
![Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride](/img/structure/B13467773.png)
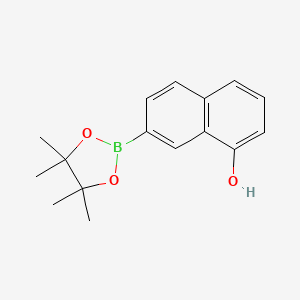
![2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol](/img/structure/B13467791.png)
![Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B13467792.png)
![Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13467798.png)
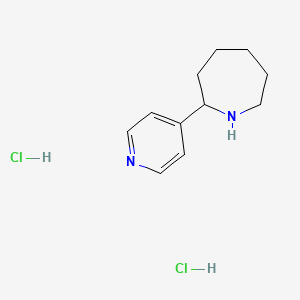
![rac-(3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B13467809.png)
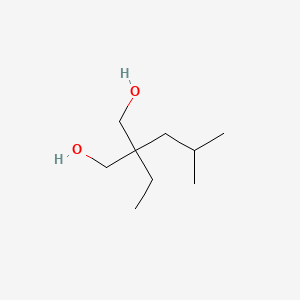
![1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid](/img/structure/B13467823.png)
